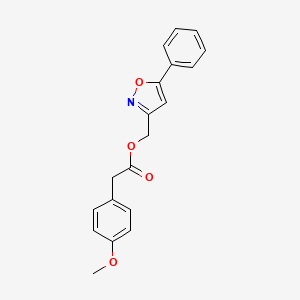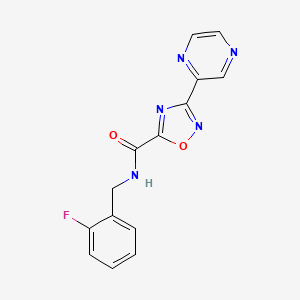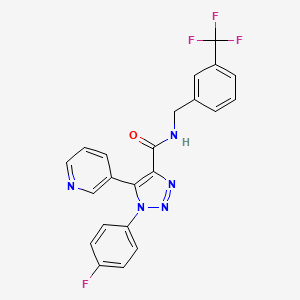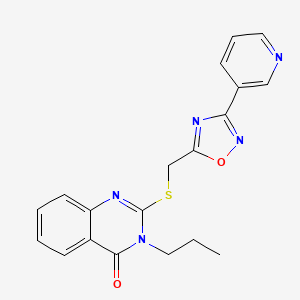
3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C19H17N5O2S and its molecular weight is 379.44. The purity is usually 95%.
BenchChem offers high-quality 3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline derivatives constitute an important class of fused heterocycles found in over 200 naturally occurring alkaloids. They have been a subject of extensive research due to their stability and the ability to introduce many bioactive moieties, creating potential medicinal agents. Quinazoline-4(3H)-one derivatives have been synthesized and shown antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The solubility of these compounds is a major challenge in drug development, highlighting the need for further research to improve bioavailability and counter antibiotic resistance (Tiwary et al., 2016).
1,3,4-Oxadiazole Compounds and Their Therapeutic Potential
1,3,4-Oxadiazole derivatives, characterized by a five-membered aromatic ring, have shown a wide range of bioactivities due to effective binding with different enzymes and receptors in biological systems. Research into 1,3,4-oxadiazole-based derivatives has identified compounds with high therapeutic potency used in the treatment of various ailments, contributing significantly to medicinal chemistry. These compounds exhibit anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal activities. This review underscores the importance of 1,3,4-oxadiazole derivatives in the development of more active and less toxic medicinal agents (Verma et al., 2019).
Optoelectronic Applications of Quinazolines
Apart from their significant presence in medicinal chemistry, quinazoline derivatives have been researched for their applications in optoelectronic materials. Quinazolines and pyrimidines, when incorporated into π-extended conjugated systems, have shown great value for creating novel optoelectronic materials. These materials find applications in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, and as potential structures for nonlinear optical materials and colorimetric pH sensors. The review highlights the importance of the quinazoline scaffold in fabricating materials for advanced optoelectronic applications (Lipunova et al., 2018).
Eigenschaften
IUPAC Name |
3-propyl-2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-2-10-24-18(25)14-7-3-4-8-15(14)21-19(24)27-12-16-22-17(23-26-16)13-6-5-9-20-11-13/h3-9,11H,2,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXCZAVUXKLJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2582403.png)

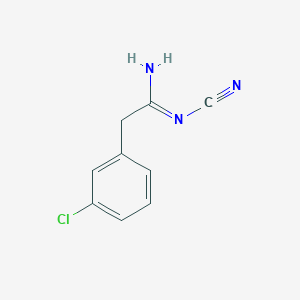
![benzyl (2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2582408.png)
![(5-Bromofuran-2-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2582409.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2582410.png)
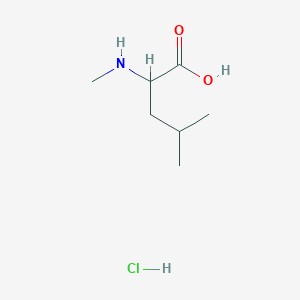
![2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2582412.png)

![3-[(4-Chlorophenyl)sulfanyl]isonicotinonitrile](/img/structure/B2582418.png)

